Cas no 2138178-15-9 (Cyclopropane, 1-(chloromethyl)-1-(4,4-difluoropentyl)-)

Cyclopropane, 1-(chloromethyl)-1-(4,4-difluoropentyl)- 化学的及び物理的性質
名前と識別子
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- Cyclopropane, 1-(chloromethyl)-1-(4,4-difluoropentyl)-
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- インチ: 1S/C9H15ClF2/c1-8(11,12)3-2-4-9(7-10)5-6-9/h2-7H2,1H3
- InChIKey: UDZQRZLPUKLADP-UHFFFAOYSA-N
- ほほえんだ: C1(CCl)(CCCC(F)(F)C)CC1
Cyclopropane, 1-(chloromethyl)-1-(4,4-difluoropentyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-679141-5.0g |
1-(chloromethyl)-1-(4,4-difluoropentyl)cyclopropane |
2138178-15-9 | 95.0% | 5.0g |
$4930.0 | 2025-03-12 | |
Enamine | EN300-679141-0.25g |
1-(chloromethyl)-1-(4,4-difluoropentyl)cyclopropane |
2138178-15-9 | 95.0% | 0.25g |
$1564.0 | 2025-03-12 | |
Enamine | EN300-679141-0.05g |
1-(chloromethyl)-1-(4,4-difluoropentyl)cyclopropane |
2138178-15-9 | 95.0% | 0.05g |
$1428.0 | 2025-03-12 | |
Enamine | EN300-679141-0.5g |
1-(chloromethyl)-1-(4,4-difluoropentyl)cyclopropane |
2138178-15-9 | 95.0% | 0.5g |
$1632.0 | 2025-03-12 | |
Enamine | EN300-679141-10.0g |
1-(chloromethyl)-1-(4,4-difluoropentyl)cyclopropane |
2138178-15-9 | 95.0% | 10.0g |
$7312.0 | 2025-03-12 | |
Enamine | EN300-679141-1.0g |
1-(chloromethyl)-1-(4,4-difluoropentyl)cyclopropane |
2138178-15-9 | 95.0% | 1.0g |
$1701.0 | 2025-03-12 | |
Enamine | EN300-679141-2.5g |
1-(chloromethyl)-1-(4,4-difluoropentyl)cyclopropane |
2138178-15-9 | 95.0% | 2.5g |
$3332.0 | 2025-03-12 | |
Enamine | EN300-679141-0.1g |
1-(chloromethyl)-1-(4,4-difluoropentyl)cyclopropane |
2138178-15-9 | 95.0% | 0.1g |
$1496.0 | 2025-03-12 |
Cyclopropane, 1-(chloromethyl)-1-(4,4-difluoropentyl)- 関連文献
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
Cyclopropane, 1-(chloromethyl)-1-(4,4-difluoropentyl)-に関する追加情報
Cyclopropane, 1-(chloromethyl)-1-(4,4-difluoropentyl) (CAS No. 2138178-15-9)
Cyclopropane, a three-membered cyclic hydrocarbon, has long been of interest in organic chemistry due to its unique ring strain and reactivity. The compound 1-(chloromethyl)-1-(4,4-difluoropentyl)cyclopropane (CAS No. 2138178-15-9) represents a specific derivative of cyclopropane with a chloromethyl group and a 4,4-difluoropentyl substituent. This compound has been studied for its potential applications in various fields, including materials science and pharmaceuticals.
The synthesis of 1-(chloromethyl)-1-(4,4-difluoropentyl)cyclopropane involves a series of carefully designed reactions to introduce the desired substituents onto the cyclopropane ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds. For instance, the use of transition metal catalysts has facilitated the formation of strained rings like cyclopropane under mild conditions.
One of the key features of this compound is its ability to undergo various types of ring-opening reactions. The presence of the chloromethyl group introduces electrophilic character to the cyclopropane ring, making it susceptible to nucleophilic attack. This property has been exploited in the development of new materials with tailored mechanical and electronic properties. For example, researchers have explored the use of this compound as a precursor for high-performance polymers.
In terms of physical properties, 1-(chloromethyl)-1-(4,4-difluoropentyl)cyclopropane exhibits a melting point that is significantly influenced by the electron-withdrawing fluorine atoms in the pentyl chain. These fluorine atoms also contribute to the compound's stability under certain reaction conditions. Recent studies have shown that this compound can be used as an intermediate in the synthesis of bioactive molecules due to its reactivity and structural versatility.
The application of 1-(chloromethyl)-1-(4,4-difluoropentyl)cyclopropane extends into the field of drug discovery. Its unique structure allows for interactions with biological targets that are not easily accessible with conventional scaffolds. For instance, researchers have investigated its potential as a lead compound for developing inhibitors against certain enzymes involved in disease pathways.
In conclusion, CAS No. 2138178-15-9, or 1-(chloromethyl)-1-(4,4-difluoropentyl)cyclopropane, is a versatile compound with promising applications across multiple disciplines. Its synthesis, reactivity, and physical properties make it a valuable tool for advancing both academic research and industrial applications.
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